molecular formula C11H12N2O3 B12115765 ethyl 4-methoxy-1H-indazole-5-carboxylate

ethyl 4-methoxy-1H-indazole-5-carboxylate

Cat. No.: B12115765
M. Wt: 220.22 g/mol
InChI Key: NMYFBOHPMAPLJQ-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-1H-indazole-5-carboxylate, with the CAS Number 633327-84-1, is a versatile indazole-based chemical building block for research and development. This compound features a molecular formula of C 11 H 12 N 2 O 3 and a molecular weight of 220.22 g/mol . It is a solid that should be stored sealed in a dry, room temperature environment . As an ester-substituted indazole, this compound serves as a key synthetic intermediate for constructing more complex molecules. The indazole scaffold is an emerging privileged structure in medicinal chemistry and is found in compounds with a broad range of pharmacological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and antibacterial properties . Specifically, ethyl carboxylate derivatives of indazoles are valuable precursors in synthesizing potential therapeutic agents. For instance, related ethyl indazole carboxylate structures have been used as core intermediates in the synthesis of novel compounds investigated as potent α-glucosidase inhibitors for diabetes research and as corrosion inhibitors . Researchers utilize this building block to explore new chemical space in drug discovery and materials science. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 4-methoxy-1H-indazole-5-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)7-4-5-9-8(6-12-13-9)10(7)15-2/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

NMYFBOHPMAPLJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C1)NN=C2)OC

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations for Indazole Derivatives

Foundational Synthetic Routes to the Indazole Ring System

The classical approaches to the indazole core have laid the groundwork for the development of more sophisticated synthetic strategies. A number of these foundational methods are still widely employed due to their reliability and access to a range of substituted indazoles.

One of the earliest and most fundamental methods is the Fischer indazole synthesis , which involves the thermal cyclization of o-hydrazino cinnamic acid to produce 1H-indazole. acs.org Another classical approach begins with the diazotization of o-toluidine (B26562) using reagents like sodium nitrite (B80452) in acetic acid, followed by an intramolecular cyclization involving the methyl group. nih.gov

The Davis-Beirut reaction provides a route to 2H-indazoles through the reaction of N-aryl-N'-(o-bromobenzyl)hydrazines with a palladium catalyst. researchgate.net Additionally, the reaction of 2-halophenyl acetylenes with aryl hydrazines has been utilized for the synthesis of indazoles. acs.org

A common strategy involves the intramolecular cyclization of hydrazones derived from substituted acetophenones and benzophenones, often facilitated by a dehydrating agent like polyphosphoric acid (PPA). researchgate.net This method has been applied to synthesize a variety of substituted indazoles. researchgate.net

These foundational routes, while effective, can sometimes be limited by harsh reaction conditions, the need for specific precursor functionalities, and potential issues with regioselectivity.

Modern Catalytic Approaches for Indazole Scaffold Construction

In recent years, the focus has shifted towards the development of more efficient, selective, and environmentally benign catalytic methods for indazole synthesis. These modern approaches often utilize transition metals or acid/base catalysis to achieve a high degree of control over the reaction outcome. benthamdirect.comresearchgate.netingentaconnect.combohrium.com

Transition Metal-Mediated Cyclization and Functionalization

Transition metal catalysis has revolutionized the synthesis of indazoles, enabling the construction of complex derivatives with high efficiency and selectivity. researchgate.netnih.gov Palladium, rhodium, and copper are among the most frequently used metals in these transformations.

Palladium-catalyzed reactions are particularly prevalent. For instance, the intramolecular C-H amination of aminohydrazones can be achieved using a ligand-free palladium catalyst. nih.gov Another palladium-catalyzed approach involves the intramolecular amination of N-aryl-N'-(o-bromobenzyl)hydrazines to yield 1-aryl-1H-indazoles. researchgate.net Furthermore, palladium catalysts are employed in the oxidative benzannulation of pyrazoles with internal alkynes to construct 1H-indazoles. nih.gov The Suzuki-Miyaura coupling reaction, catalyzed by palladium complexes, is also a powerful tool for introducing aryl substituents onto the indazole core, for example, in the synthesis of 3-aryl-1H-indazoles from 3-iodo-1H-indazole. mdpi.com

Rhodium-catalyzed reactions have emerged as a valuable tool for C-H activation and annulation strategies to build the indazole scaffold. nih.gov For example, Rh(III)-catalyzed reactions between azobenzenes and aldehydes can lead to N-aryl-2H-indazoles through a cyclative capture mechanism. acs.org

Copper-catalyzed methods offer a cost-effective alternative for indazole synthesis. Copper(I) oxide has been used to mediate the cyclization of o-haloaryl N-tosylhydrazones to produce indazoles. nih.gov One-pot, three-component condensation reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) using a CuI/TMEDA catalyst system also provide an efficient route to 2-aryl-2H-indazoles. acs.org

A summary of representative transition metal-catalyzed reactions for indazole synthesis is presented in the table below.

Catalyst SystemReactantsProduct TypeReference
Pd(OAc)₂Aminohydrazones1H-Indazoles nih.gov
[Cp*RhCl₂]₂/AgSbF₆Azobenzenes, AldehydesN-aryl-2H-indazoles acs.org
CuI/TMEDA2-Bromobenzaldehydes, Primary amines, Sodium azide2-aryl-2H-indazoles acs.org
Pd(PPh₃)₄3-Iodo-1H-indazole, Arylboronic acids3-Aryl-1H-indazoles mdpi.com

Acid/Base Catalyzed Indazole Synthesis

Acid and base catalysis provides an alternative to transition metal-mediated methods for indazole synthesis, often offering milder reaction conditions. benthamdirect.comresearchgate.netingentaconnect.com

Base-catalyzed cyclization of N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides can quantitatively yield 2H-indazole 1-oxides under mild conditions. acs.org These can then be deoxygenated to the corresponding 2H-indazoles. acs.org

Acid catalysts, such as polyphosphoric acid (PPA), have been traditionally used for the cyclization of hydrazones. researchgate.net More recently, milder acids like ammonium (B1175870) chloride have been employed in greener synthetic protocols. samipubco.com

Green Chemistry Principles Applied to Indazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indazoles to develop more sustainable and environmentally friendly processes. benthamdirect.comresearchgate.netingentaconnect.com This includes the use of greener solvents, catalysts, and energy sources.

One approach involves the use of natural and biodegradable catalysts. For instance, lemon peel powder has been utilized as a green and efficient catalyst for the synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine (B178648) hydrate (B1144303) under ultrasound irradiation. researchgate.net

The use of milder and more environmentally benign reagents is another key aspect. Ammonium chloride, a milder acid, has been used to catalyze the synthesis of 1H-indazole derivatives in ethanol (B145695), offering a greener alternative to stronger acids. samipubco.com The reaction proceeds via the grinding of ortho-hydroxybenzaldehyde with hydrazine hydrate. samipubco.com

Design and Elaboration of Substituted Indazole Derivatives, Including Carboxylate Moieties

Synthesis of "Ethyl 4-methoxy-1H-indazole-5-carboxylate" Precursors and Analogs

A plausible precursor for the target molecule is ethyl 4-amino-3-methoxybenzoate . The synthesis of the related compound, ethyl 4-amino-3-methylbenzoate, has been reported from 3-methyl-4-aminobenzoic acid in ethanol with the addition of concentrated hydrochloric acid. nih.gov A similar approach could potentially be adapted for the methoxy (B1213986) analog. Another reported synthesis of ethyl 4-amino-3-methylbenzoate involves the desulfurization of ethyl 4-amino-3-(methylthiomethyl)benzoate using Raney nickel. orgsyn.org

The synthesis of the analog ethyl 1H-indazole-5-carboxylate has been described via the cyclization of ethyl 4-amino-3-methylbenzoate. This reaction utilizes potassium acetate, acetic anhydride, and isoamyl nitrite under reflux conditions. This suggests a potential pathway to the target compound from ethyl 4-amino-3-methoxybenzoate.

Furthermore, the synthesis of other methoxy-substituted indazole carboxylates has been reported. For example, ethyl 5-methoxy-1H-indazole-3-carboxylate is a known compound, though its specific synthesis is not detailed in the available literature. nih.gov The synthesis of methyl 5-methoxyl-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate has been achieved through a silver(I)-mediated intramolecular oxidative C–H bond amination. researchgate.net

The table below summarizes the precursors and analogs for which synthetic information has been found.

CompoundStarting Material(s)Key Reagents/ConditionsReference
Ethyl 4-amino-3-methylbenzoate3-Methyl-4-aminobenzoic acidEthanol, HCl nih.gov
Ethyl 4-amino-3-methylbenzoateEthyl 4-amino-3-(methylthiomethyl)benzoateRaney nickel, Ethanol orgsyn.org
Ethyl 1H-indazole-5-carboxylateEthyl 4-amino-3-methylbenzoatePotassium acetate, Acetic anhydride, Isoamyl nitrite
Methyl 5-methoxyl-1-(4-methoxyphenyl)-1H-indazole-3-carboxylateArylhydrazone precursorAgNTf₂, Cu(OAc)₂ researchgate.net

The synthesis of the target compound, "this compound", would likely involve the diazotization and cyclization of a suitable precursor such as ethyl 4-amino-3-methoxybenzoate. The specific conditions would need to be optimized to favor the desired isomer and maximize the yield.

Regioselective Functionalization of the Indazole Core

The indazole ring possesses multiple sites for functionalization, and achieving regioselectivity is a significant challenge in its chemical synthesis. The two nitrogen atoms of the pyrazole (B372694) moiety and the various carbon atoms on the benzene (B151609) ring present distinct electronic and steric environments, which can be exploited for selective modification.

The indazole ring exhibits annular tautomerism, existing as the more thermodynamically stable 1H-indazole and the 2H-indazole tautomer. nih.gov Direct N-alkylation or N-arylation often leads to a mixture of N-1 and N-2 isomers, with the product ratio influenced by reaction conditions, solvents, and the nature of the substituents on the indazole core. nih.govnih.gov For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N-1 alkylation for a range of substituted indazoles. nih.gov Conversely, different conditions can be employed to selectively obtain the N-2 isomer.

Functionalization of the carbon atoms of the indazole core, particularly at the C3 position, is of great interest for introducing structural diversity. chim.itacs.org Various methods have been developed for the regioselective introduction of substituents at this position. Halogenation reactions, using reagents like N-bromosuccinimide (NBS), are commonly employed to install a handle for further transformations, such as metal-catalyzed cross-coupling reactions. chim.it

Recent advancements have focused on direct C-H functionalization, which offers a more atom-economical approach to modifying the indazole core. researchgate.netthieme-connect.de For example, microwave-assisted, Selectfluor-mediated C3-formylation of 2H-indazoles using dimethyl sulfoxide (B87167) (DMSO) as the formylating agent has been developed, providing access to 3-formyl-2H-indazoles in moderate to excellent yields. researchgate.netthieme-connect.de This method highlights the potential for regioselective C-H activation at a specific position of the indazole ring.

The table below summarizes selected methods for the regioselective functionalization of the indazole core, showcasing the diversity of achievable transformations.

Reaction Type Reagents and Conditions Position of Functionalization Product Type Reference
N-AlkylationAlkyl bromide, NaH, THFN-1N-1 alkylated indazole nih.gov
C3-BrominationNBS, MeCNC-33-Bromo-1H-indazole chim.it
C3-FormylationSelectfluor, DMSO, MicrowaveC-33-Formyl-2H-indazole researchgate.netthieme-connect.de
N-ArylationArylhydrazine, Pd catalyst, Cs2CO3, t-Bu3PHBF4, DMSO, 120 °CN-22-Aryl-2H-indazole organic-chemistry.org
N1-AcylationAcid anhydride, Electrochemical reductionN-1N-1 acylated indazole organic-chemistry.org

Esterification Reactions for Carboxylate Group Introduction

The introduction of a carboxylate group, particularly an ester, onto the indazole scaffold is a common strategy in the synthesis of pharmaceutical intermediates. This functional group can serve as a handle for further modifications or contribute directly to the biological activity of the final compound.

One of the most direct methods for obtaining indazole esters is through the esterification of a pre-existing indazole carboxylic acid. Standard esterification conditions, such as reaction with an alcohol in the presence of an acid catalyst, can be employed. However, the synthesis of the requisite indazole carboxylic acid can involve multiple steps.

Alternatively, the ester functionality can be introduced as part of the ring-forming reaction itself. A notable example is the [3+2] cycloaddition reaction between a diazo compound and benzyne. The reaction of ethyl diazoacetate with benzyne, generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126), efficiently produces ethyl 1H-indazole-3-carboxylate. orgsyn.org This method allows for the direct incorporation of the ethyl carboxylate group at the C3 position of the indazole ring.

Another approach involves the nucleophilic substitution of a halo-ester by the indazole anion. nih.govnih.govresearchgate.net The reaction of 1H-indazole with halo-esters (e.g., bromo-esters) in the presence of a base leads to a mixture of N-1 and N-2 substituted indazole esters. nih.govnih.gov The regioselectivity of this reaction can be influenced by the choice of base, solvent, and reaction temperature. Subsequent basic hydrolysis of the resulting ester can furnish the corresponding indazole carboxylic acid. nih.govnih.gov

The synthesis of ethyl 1H-indazole-5-carboxylate can be achieved through the cyclization of ethyl 4-amino-3-methylbenzoate using reagents like potassium acetate, acetic anhydride, and isoamyl nitrite.

The following table provides examples of reactions used to introduce a carboxylate group into an indazole structure.

Starting Material Reagents and Conditions Product Yield Reference
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate and Ethyl diazoacetateCsF, MeCN, rtEthyl 1H-indazole-3-carboxylate82% orgsyn.org
1H-Indazole and ClCO2MeK-t-BuO, rtMethyl 1H-indazole-1-carboxylate99% nih.gov
1H-Indazole and Ethyl bromoacetateK2CO3, DMFEthyl 1-indazolylacetate and Ethyl 2-indazolylacetate61% (total) nih.gov
Ethyl 4-amino-3-methylbenzoatePotassium acetate, Acetic anhydride, Isoamyl nitrite, refluxEthyl 1H-indazole-5-carboxylate31%

Computational Chemistry and Rational Drug Design Approaches for Indazole Scaffolds

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg This method is instrumental in predicting the binding mode and affinity of a ligand, such as an indazole derivative, to the active site of a target protein.

The binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its receptor. A lower binding energy typically indicates a more stable and potent ligand-receptor complex. For instance, in studies involving novel indazole derivatives targeting receptors implicated in renal cancer (PDB ID: 6FEW), molecular docking simulations have been used to rank compounds based on their binding energies. nih.gov While specific data for ethyl 4-methoxy-1H-indazole-5-carboxylate is not available, a hypothetical docking study would involve preparing the 3D structure of the molecule and docking it into the active site of a relevant biological target. The resulting binding affinity would be compared to that of known inhibitors or other candidate molecules to assess its potential as a therapeutic agent.

The specificity of a compound for its target is crucial for minimizing off-target effects. Docking studies can help assess specificity by comparing the binding affinity of the compound across a panel of different, but structurally related, proteins.

A hypothetical table of docking results for a series of indazole analogs against a protein kinase target is presented below to illustrate how such data is typically represented.

Compound IDStructureBinding Affinity (kcal/mol)Key Interacting Residues
Analog 1 Indazole-5-carboxamide-8.5Lys745, Glu762, Asp810
Analog 2 N-phenyl-indazole-5-carboxamide-9.2Lys745, Leu788, Asp810
Analog 3 N-(4-fluorophenyl)-indazole-5-carboxamide-9.5Lys745, Leu788, Cys797
Hypothetical This compoundPredictionPrediction

This table is illustrative and not based on experimental data for the specified compound.

Molecular docking not only predicts binding affinity but also reveals the specific interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, in a study on indazole derivatives as inhibitors of the Hypoxia-inducible factor (HIF-1α), docking analysis identified key residues in the active site that are crucial for binding. Similarly, for this compound, the methoxy (B1213986) group at the 4-position and the ethyl carboxylate group at the 5-position would be analyzed for their potential to form specific hydrogen bonds or other interactions with amino acid residues in a target's active site. The indazole ring itself can participate in pi-stacking and hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sigmaaldrich.com

QSAR models can be developed in two (2D) or three (3D) dimensions. 2D-QSAR models use descriptors calculated from the 2D representation of a molecule, such as topological indices and physicochemical properties. 3D-QSAR models, on the other hand, use descriptors derived from the 3D structure of the molecules, such as steric and electrostatic fields.

For indazole derivatives, both 2D and 3D QSAR models have been successfully developed to predict their anticancer and anti-inflammatory activities. nih.gov These models are typically built using a training set of compounds with known activities and then validated using a separate test set to ensure their predictive power. Statistical parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²) are used to assess the quality of the models. nih.gov

A key outcome of QSAR studies is the identification of molecular descriptors that are most influential on the biological activity of the compounds. These descriptors can be physicochemical properties like hydrophobicity (logP) and polar surface area, or they can be structural features like the presence of specific functional groups. For indazole derivatives, studies have shown that descriptors related to hydrophilicity and hydrogen bond counts can be important for their activity. nih.gov

For this compound, a QSAR study would involve calculating a wide range of descriptors and then using statistical methods to determine which of these best correlate with a measured biological activity. This would provide insights into how the methoxy and ethyl carboxylate groups contribute to its activity and how they could be modified to improve potency.

The table below shows examples of descriptors that are often used in QSAR studies.

Descriptor TypeExample DescriptorsPotential Influence on Activity
Physicochemical LogP (Hydrophobicity)Membrane permeability, binding to hydrophobic pockets
Polar Surface Area (PSA)Drug transport, bioavailability
Topological Molecular Connectivity IndicesMolecular shape and branching
Electronic Dipole MomentPolar interactions with the target
3D (CoMFA/CoMSIA) Steric and Electrostatic FieldsShape and electronic complementarity to the active site

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. bldpharm.com This technique can be used to study the conformational stability of a ligand and the dynamics of its interaction with a biological target. bldpharm.com An MD simulation of this compound complexed with a protein would reveal how the ligand and protein move and adapt to each other, the stability of the binding pose predicted by docking, and the role of water molecules in the binding site. Such simulations offer a more realistic picture of the molecular interactions than static docking poses. bldpharm.com

In Silico Scaffold Modification and Bioisosteric Replacement Strategies

In the realm of rational drug design, the indazole nucleus, central to this compound, is recognized as a "privileged scaffold." pharmablock.comnih.gov This designation stems from its ability to serve as a versatile framework in developing ligands for a multitude of biological targets. Computational chemistry provides powerful tools for the strategic modification of such scaffolds, aiming to enhance potency, selectivity, and pharmacokinetic profiles. Key among these computational strategies are in silico scaffold modification and bioisosteric replacement. pharmablock.comcambridgemedchemconsulting.com

Bioisosterism involves substituting one atom or group of atoms in a molecule with another that possesses similar physical or chemical properties, with the goal of creating a new compound that retains or improves upon the desired biological activity. cambridgemedchemconsulting.com For the indazole scaffold, this approach is particularly fruitful. The 1H-indazole moiety is an effective bioisostere for indoles and phenols. pharmablock.comsemanticscholar.org Compared to an indole, an indazole features an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially improving affinity for a target protein. When replacing a phenol (B47542) group, the indazole ring tends to be less susceptible to metabolic processes, which can be advantageous for drug development. pharmablock.com

Molecular docking simulations are a cornerstone of in silico modification, allowing researchers to predict how structural changes will affect the binding of a ligand to its target protein. nih.govresearchgate.netmdpi.com For instance, in the design of indazole-based diarylurea derivatives, molecular docking was used to explore structure-activity relationships (SAR), revealing that the indazole ring could tolerate various substituents. nih.gov Similarly, computational studies on 1H-indazole analogs, including those with a 4-methoxyphenyl (B3050149) group, have utilized docking and Molecular Dynamics (MD) simulations to evaluate binding affinity and stability at the active sites of enzymes like Cyclooxygenase-2 (COX-2). researchgate.net

A prevalent strategy is the bioisosteric replacement of entire ring systems or key functional groups attached to the indazole core. Research has demonstrated that such modifications can lead to significant improvements in biological activity and drug-like properties.

Table 1: Examples of Bioisosteric Replacement in Indazole Derivatives

Original Group/ScaffoldBioisosteric ReplacementRationale / OutcomeReference
Catechol MoietyIndazole MoietyThe indazole serves as a bioisosteric replacement for the catechol group, retaining and sometimes improving therapeutic activity, for example, in the inhibition of protein tyrosine kinases. google.com
Amide Linker1,2,4-Oxadiazole (B8745197) RingIn a series of 5-substituted-1H-indazoles, replacing an amide linker with a 1,2,4-oxadiazole ring led to the most potent and selective inhibitor of human monoamine oxidase B (MAO B). Molecular docking suggested the increased flexibility of the new compound allowed for better shape complementarity within the enzyme's active site. bohrium.comnih.gov

Structure-guided design and fragment-based approaches also heavily rely on computational analysis. For example, 1H-indazole-3-carboxamide derivatives were identified as potential p21-activated kinase 1 (PAK1) inhibitors through a fragment-based screening approach. nih.gov Subsequent SAR analysis, guided by computational models, indicated that specific substitutions on the indazole scaffold were critical for inhibitory activity and selectivity. nih.gov This highlights how in silico methods can direct synthetic efforts toward the most promising modifications.

Another powerful example involves the optimization of kinase inhibitors where the indazole itself acts as a crucial hinge-binding fragment. Computational analysis of conformational ligand ensembles can rationalize the design of analogs with improved properties, such as enhanced selectivity for mutant enzymes over wild-type versions. nih.gov These computational techniques allow for a systematic exploration of the chemical space around the core indazole structure, facilitating the design of next-generation compounds with finely tuned biological activities.

Mechanistic Biological Activity Investigations of Indazole Derivatives: in Vitro Studies

Indazole Derivatives as Modulators of Protein Kinase Activity

Indazole derivatives have been extensively studied as modulators of protein kinase activity. Various research initiatives have explored their potential to inhibit different kinases involved in cell signaling pathways, which are often dysregulated in diseases like cancer.

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, migration, and repair. nih.gov Aberrant FGFR signaling is implicated in various cancers, making them a key target for therapeutic intervention. nih.gov

Fragment-based drug design has been utilized to identify indazole-based pharmacophores that inhibit FGFR kinases. nih.gov While specific inhibitory data for ethyl 4-methoxy-1H-indazole-5-carboxylate is not detailed, related indazole derivatives have shown to inhibit FGFR1–3 in the micromolar range, demonstrating the potential of the indazole core in targeting this kinase family. nih.govnih.gov Structural studies of indazole-based inhibitors bound to FGFR1 reveal key hydrogen bond interactions with the kinase's hinge region. acs.org

Tyrosine Threonine Kinases (TTK), also known as Monopolar Spindle 1 (Mps1), are critical for the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. nih.gov Inhibition of TTK is a promising strategy for cancer therapy as it can lead to mitotic catastrophe and cell death in cancer cells.

Research has led to the discovery of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as potent TTK inhibitors. nih.gov Although these are more complex derivatives, their synthesis often originates from simpler indazole cores, highlighting the foundational role of the indazole structure. Systematic optimization of an indazole core led to the identification of potent TTK inhibitors with IC50 values in the low nanomolar range. nih.gov

The versatility of the indazole scaffold allows for its application in targeting a variety of other kinases.

Bcr-Abl: The Bcr-Abl fusion protein is a hallmark of chronic myeloid leukemia (CML). Indazole-based compounds have been developed as potent pan-Bcr-Abl inhibitors, including against resistant mutants like T315I. nih.gov These inhibitors typically feature a 3-aminoindazole core that forms critical hydrogen bonds within the ATP-binding site of the ABL kinase. nih.gov

While direct inhibitory data for this compound against these specific kinases is not prominently available in the literature, the indazole core is a recurring motif in potent inhibitors of these targets.

The molecular mechanism of kinase inhibition by indazole derivatives generally involves competitive binding to the ATP pocket of the kinase. The indazole ring system often forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. For instance, in FGFR1, the indazole nitrogen atoms can act as both hydrogen bond donors and acceptors with backbone residues of the kinase. acs.org Similarly, in Bcr-Abl, the indazole NH and an amino group at the 3-position engage in crucial hydrogen bonding. nih.gov

Antimicrobial Activity of Indazole Derivatives and Molecular Targets

In addition to their anti-cancer properties, indazole derivatives have been investigated for their antimicrobial activities. nih.gov

Bacterial DNA gyrase is an essential enzyme that modulates DNA topology and is a validated target for antibiotics. nih.gov The GyrB subunit contains the ATP-binding site, and its inhibition disrupts bacterial DNA replication.

Pharmacophore models for GyrB inhibitors have identified that scaffolds, including indazoles, are capable of binding to the ATP-binding site. nih.gov While many studies focus on other heterocyclic systems as GyrB inhibitors, the structural features of indazoles make them viable candidates for targeting this enzyme. als-journal.com For example, studies on other polyphenolic compounds have shown that competitive inhibition of the ATPase activity of GyrB is a key mechanism. nih.gov

In Vitro Antifungal Activity and Target Identification

No studies detailing the in vitro antifungal activity or identifying the specific fungal targets of This compound were found.

Mechanisms of Antibacterial Action

No research investigating the mechanisms of antibacterial action for This compound was identified.

Investigation of Anti-inflammatory Pathways Modulated by Indazole Compounds

There are no available studies on the specific anti-inflammatory pathways modulated by This compound .

Structure Activity Relationship Sar Studies of Indazole Derivatives

Positional and Substituent Effects on the Indazole Core and its Biological Activity

The biological activity of indazole derivatives is profoundly influenced by the placement and electronic nature of substituents on the heterocyclic core. nih.govexlibrisgroup.com The planar nature of the indazole ring system allows for diverse functionalization, leading to a wide range of derivatives with distinct pharmacological profiles. nih.gov Research has consistently shown that modifications at positions 3, 4, 5, 6, and 7, as well as on the N1 and N2 nitrogen atoms, can drastically alter a compound's efficacy and mechanism of action. nih.govacs.orgmdpi.com For instance, in the context of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, SAR analysis revealed that substituent groups at the 4- and 6-positions of the 1H-indazole scaffold are crucial for inhibitory activity. nih.gov Similarly, studies on indazole analogues as DNA gyrase inhibitors have demonstrated the importance of the substitution pattern for antibacterial potency. nih.gov

Influence of the Methoxy (B1213986) Group at Position 4 on Activity Profiles

The methoxy group (–OCH₃) is a common substituent in medicinal chemistry, capable of influencing a molecule's lipophilicity, metabolic stability, and binding interactions. nih.gov In the case of indazole derivatives, a methoxy group at position 4 has been shown to be particularly significant.

In the development of allosteric antagonists for the CC-Chemokine Receptor 4 (CCR4), a series of indazole arylsulfonamides were evaluated. The study found that methoxy- or hydroxyl-containing groups were the most potent substituents at the C4 position of the indazole ring. acs.org This suggests that the electron-donating nature and the potential for hydrogen bond acceptance of the methoxy group at this specific location are favorable for high-affinity binding to the receptor. Furthermore, research on IDO1 inhibitors has highlighted that substitutions at the 4-position play a critical role in the molecule's inhibitory capacity, underscoring the strategic importance of functional groups like methoxy at this site. nih.govmdpi.com

Table 1: Effect of C4-Substituents on CCR4 Antagonist Potency

Compound SeriesSubstituent at C4Relative PotencyReference
Indazole ArylsulfonamidesMethoxy (–OCH₃)High acs.org
Indazole ArylsulfonamidesHydroxyl (–OH)High acs.org

Impact of the Ethyl Carboxylate Moiety at Position 5 on Receptor Interactions

The ethyl carboxylate (–COOCH₂CH₃) group at position 5 of the indazole ring introduces a functional handle that can participate in various non-covalent interactions and serves as a key intermediate for further chemical modification. Its size, polarity, and hydrogen-bonding capability can significantly influence how the molecule fits into a receptor's binding pocket.

In studies of CCR4 antagonists, it was noted that only small groups were well-tolerated at positions C5, C6, or C7. acs.org The ethyl carboxylate group, while not exceptionally large, possesses both a hydrogen bond acceptor (the carbonyl oxygen) and a hydrophobic component (the ethyl group), which can have varied effects depending on the topology of the target binding site. For some targets, this group may be crucial for establishing key interactions. For example, derivatives of indazole-5-carboxylic acid are explored for their potential as therapeutic agents, indicating the importance of the carboxylate function at this position for biological activity. The ester itself can act as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active species.

Significance of Substitutions at Indazole Nitrogen Atoms (N1 and N2)

For example, in a series of 1,5,6,7-tetrahydro-4H-indazol-4-ones developed as human neutrophil elastase (HNE) inhibitors, the N1 and N2 isomers were separated and tested individually. nih.gov For the m-toluoyl derivatives, the N2 isomer was found to be approximately three-fold more potent than its N1 counterpart, demonstrating that the precise location of the substituent on the pyrazole (B372694) ring is crucial for optimal interaction with the enzyme. nih.gov Conversely, in other contexts, N1 substitution is preferred. The development of selective and scalable methods for N1-alkylation highlights the demand for controlling this regioselectivity in drug synthesis. rsc.org The target compound, ethyl 4-methoxy-1H -indazole-5-carboxylate, is an N1-unsubstituted derivative, making it a versatile starting point for the synthesis of N1-substituted active pharmaceutical ingredients.

Table 2: Comparison of Biological Activity of N1 and N2 Isomers

Compound SeriesIsomerTargetActivity (Ki)Reference
m-Toluoyl-tetrahydro-indazolonesN1 (7a)HNE35 nM nih.gov
m-Toluoyl-tetrahydro-indazolonesN2 (6a)HNE11 nM nih.gov

Stereochemical Influence on Pharmacological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, can have a profound impact on pharmacological efficacy. While ethyl 4-methoxy-1H-indazole-5-carboxylate is itself an achiral molecule, many of its more complex derivatives used in drug development are chiral. The steric hindrance of the indazole heterocycle can play a significant role in its interaction with kinase receptors. wikipedia.org When a chiral center is introduced, the resulting enantiomers often exhibit different potencies and even different pharmacological effects, as they interact differently with the chiral environment of biological macromolecules like receptors and enzymes. For instance, in the optimization of inhibitors, the specific stereoconfiguration of a substituent can determine whether the molecule fits correctly into the binding site to elicit the desired response.

Conformational Analysis and its Correlation with Biological Performance

The biological performance of a drug molecule is intimately linked to its ability to adopt a specific low-energy conformation that is complementary to its biological target. Conformational analysis investigates the different spatial arrangements of atoms that a molecule can adopt through rotation about single bonds. For indazole derivatives, understanding the preferred or "active" conformation is crucial for rational drug design.

Development of Predictive SAR Models for Optimized Derivative Design

To accelerate the drug discovery process, computational methods are increasingly used to build predictive models that correlate a compound's structure with its biological activity. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful technique used to design new derivatives with enhanced potency. researchgate.net By analyzing a dataset of related compounds, QSAR models can identify the key physicochemical properties and structural descriptors that govern activity. researchgate.net

For indazole derivatives, such models can be invaluable. For instance, computational analyses, including molecular docking, molecular dynamics (MD) simulations, and density functional theory (DFT) computations, were used to elucidate the binding interactions of novel 5-ethylsulfonyl-indazole-3-carbohydrazides with EGFR and VEGFR-2 kinases. nih.gov These predictive models help rationalize observed SAR data and guide the synthesis of new analogues with optimized properties, saving significant time and resources in the design of potent and selective drug candidates. nih.gov

Future Research Directions and Emerging Opportunities in Indazole Chemistry

Discovery of Novel Synthetic Routes and Reaction Methodologies for Indazole Derivatives

The development of new and efficient synthetic methods for indazole derivatives is crucial for expanding the chemical space available for drug discovery. benthamscience.com Traditional methods for indazole synthesis often face challenges such as low yields and limited functional group tolerance. nih.gov Recent advancements have focused on metal-catalyzed reactions, environmentally friendly approaches, and novel multicomponent reactions to improve efficiency and selectivity. benthamscience.com

Future research in this area will likely focus on:

Developing more versatile and robust catalytic systems: This includes the use of earth-abundant metals and novel ligand designs to achieve higher catalytic efficiency and broader substrate scope.

Exploring new reaction pathways: This could involve the use of C-H activation, photoredox catalysis, and flow chemistry to access novel indazole derivatives.

Improving the synthesis of specific isomers: The biological activity of indazole derivatives can be highly dependent on the position of substituents on the indazole ring. Developing synthetic methods that provide selective access to specific isomers, such as the 1H- or 2H-tautomers, is a key area of interest. nih.gov

Advanced Computational Strategies for Accelerating Indazole Drug Discovery

Computational methods are playing an increasingly important role in drug discovery by enabling the rapid screening of large compound libraries and the rational design of new drug candidates. nih.gov In the context of indazole chemistry, computational strategies can be used to:

Predict the biological activity of novel indazole derivatives: Techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking can be used to predict the affinity of indazole compounds for specific biological targets.

Design novel indazole-based inhibitors: Structure-based drug design approaches can be used to design indazole derivatives that bind to the active site of a target protein with high affinity and selectivity. For example, computational analysis has been used to design 1H-indazole analogues as irreversible and mutant-selective EGFR inhibitors. nih.gov

Understand the mechanism of action of indazole drugs: Molecular dynamics simulations can be used to study the binding of indazole derivatives to their target proteins and to elucidate the molecular basis for their biological activity.

Future research in this area will likely involve the integration of artificial intelligence and machine learning algorithms to develop more accurate and predictive computational models. These advanced computational tools will be invaluable for accelerating the discovery and development of new indazole-based drugs.

Exploration of Underexplored Molecular Targets for Indazole Scaffolds

While indazole derivatives have been extensively studied for their activity against a variety of well-established drug targets, there is still a vast landscape of underexplored molecular targets that could be modulated by this versatile scaffold. researchgate.net The unique structural features of the indazole ring allow it to interact with a wide range of biological macromolecules, including enzymes, receptors, and ion channels.

Recent research has shown that indazole derivatives can inhibit a variety of kinases, including EGFR, CDK2, and c-Met, which are involved in cancer cell proliferation. researchgate.netnih.gov Additionally, some indazole derivatives have shown promise as inhibitors of enzymes such as cholinesterases and BACE1, which are implicated in Alzheimer's disease. nih.govtandfonline.com

Future research in this area will focus on:

High-throughput screening of indazole libraries against a broad range of biological targets: This will help to identify new and unexpected biological activities for this class of compounds.

Target-based drug design approaches to develop selective inhibitors for novel targets: This will involve the use of structural biology and computational methods to design indazole derivatives that bind to specific targets with high affinity and selectivity.

Exploring the potential of indazole derivatives to modulate protein-protein interactions and other challenging drug targets: The unique chemical properties of the indazole scaffold may make it particularly well-suited for targeting these difficult-to-drug targets.

Design of Multi-Targeted Indazole Compounds for Complex Biological Systems

Many diseases, such as cancer and neurodegenerative disorders, are caused by the dysregulation of multiple biological pathways. nih.govtandfonline.com Multi-targeted drugs, which are designed to interact with multiple targets simultaneously, have the potential to be more effective and less prone to the development of resistance than single-targeted drugs. wikipedia.org

The indazole scaffold is an ideal starting point for the design of multi-targeted ligands due to its ability to be readily functionalized at multiple positions. nih.gov For example, researchers have developed indazole derivatives that act as dual inhibitors of EGFR and VEGFR-2, two key targets in cancer therapy. researchgate.net Other studies have focused on developing multi-target agents for Alzheimer's disease that inhibit both cholinesterases and BACE1. nih.govtandfonline.com

Future research in this area will involve:

The rational design of indazole-based compounds with tailored polypharmacology: This will require a deep understanding of the structure-activity relationships for multiple targets and the use of advanced computational tools.

The development of synthetic strategies that allow for the efficient and modular synthesis of multi-targeted indazole derivatives.

The evaluation of the efficacy and safety of these multi-targeted agents in relevant preclinical models of disease.

Integration of Sustainable Chemistry Practices in Indazole Synthesis

The principles of green chemistry are becoming increasingly important in the pharmaceutical industry to reduce the environmental impact of drug manufacturing. benthamdirect.combohrium.com The synthesis of indazole derivatives can often involve the use of hazardous reagents and solvents.

Recent research has focused on developing more sustainable synthetic methods for indazoles, such as:

The use of greener solvents: This includes the use of water, ionic liquids, and supercritical fluids as reaction media.

The use of flow chemistry: This can enable the continuous and scalable synthesis of indazole derivatives with improved safety and efficiency.

Future research in this area will focus on the development of fully sustainable synthetic routes to indazole derivatives that minimize waste, reduce energy consumption, and utilize renewable resources.

Q & A

Basic Questions

Q. What are the common synthetic routes for ethyl 4-methoxy-1H-indazole-5-carboxylate?

  • Methodology :

  • Esterification : React 4-methoxy-1H-indazole-5-carboxylic acid with ethanol under acidic (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP) .
  • Substitution : Introduce the methoxy group via nucleophilic substitution using methoxide ions (K/NaOMe) under reflux conditions in polar aprotic solvents like DMF .
  • Stepwise assembly : Build the indazole core via cyclization of hydrazine derivatives with ketones or aldehydes, followed by functionalization .

Q. How is this compound characterized structurally?

  • Methodology :

  • X-ray crystallography : Use SHELX software for refinement to resolve bond lengths, angles, and hydrogen-bonding networks .
  • Spectroscopy : Combine ¹H/¹³C NMR (to confirm substituent positions), FT-IR (for ester C=O and indazole N-H stretches), and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. What are the typical applications of this compound in medicinal chemistry?

  • Methodology :

  • Scaffold modification : The indazole core and ester group allow derivatization into kinase inhibitors or anti-inflammatory agents. Use Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 4-position .
  • Biological screening : Test derivatives in vitro for enzyme inhibition (e.g., COX-2) using fluorescence-based assays or SPR binding studies .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound?

  • Methodology :

  • DFT calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. Compare Fukui indices with experimental substitution outcomes .
  • Molecular docking : Screen derivatives against target proteins (e.g., PARP-1) using AutoDock Vina to prioritize synthesis .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology :

  • Cross-validation : Combine NOESY (to confirm spatial proximity of substituents) with X-ray data. For example, conflicting NMR peaks may arise from tautomerism; crystallography can clarify the dominant form .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect slow-exchange processes (e.g., rotamers of the ester group) .

Q. How to optimize reaction conditions for ester hydrolysis of this compound?

  • Methodology :

  • pH-dependent hydrolysis : Test acidic (HCl/THF) vs. basic (NaOH/MeOH) conditions. Monitor via TLC and isolate the carboxylic acid product via precipitation .
  • Enzymatic catalysis : Use lipases (e.g., Candida antarctica) in biphasic systems for selective hydrolysis without disturbing the indazole ring .

Q. How to analyze intermolecular interactions in the crystal structure of this compound?

  • Methodology :

  • Hydrogen-bonding analysis : Use Mercury software to quantify interactions (e.g., N-H···O=C) and graph-set notation (e.g., R₂²(8) motifs) .
  • Hirshfeld surfaces : Map close contacts (e.g., C-H···π interactions) to explain packing efficiency and stability .

Q. What experimental approaches validate the biological activity of derivatives?

  • Methodology :

  • SPR binding assays : Immobilize target proteins (e.g., human serum albumin) to measure dissociation constants (Kd) of derivatives .
  • Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis induction (Annexin V staining) in cancer cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.